molecular formula C13H18O2 B12307591 alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid

alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid

Cat. No.: B12307591
M. Wt: 206.28 g/mol
InChI Key: UYHNNWQKLGPQQX-UHFFFAOYSA-N
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Description

Table 1: Key Chemical and Physical Properties

Property Value Source
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.29 g/mol
Melting Point 75–78°C
Solubility in Organic Solvents Soluble in ethanol, acetone, CH₂Cl₂
Enantiomeric Resolution Method Diastereomeric salt crystallization

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-[2-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H18O2/c1-9(2)8-11-6-4-5-7-12(11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)

InChI Key

UYHNNWQKLGPQQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=CC=C1C(C)C(=O)O

Origin of Product

United States

Preparation Methods

Traditional AlCl₃-Catalyzed Alkylation

The most widely reported method involves Friedel-Crafts alkylation of benzeneacetic acid derivatives with isobutyl halides or alkylating agents. This reaction typically proceeds under anhydrous conditions with aluminum chloride (AlCl₃) as a Lewis acid catalyst.

Reaction Conditions :

  • Catalyst : Anhydrous AlCl₃ (1–2 equivalents)
  • Temperature : 40–60°C (moderate heating to prevent side reactions)
  • Solvent : Dichloromethane, carbon disulfide, or ionic liquids (e.g., tunable aryl alkyl ionic liquids, TAAILs).

Mechanism :

  • Activation : AlCl₃ generates the isobutyl cation from alkyl halides.
  • Electrophilic Attack : The cation attacks the electron-rich benzene ring at the para or meta positions, depending on substituent directing effects.
  • Quenching : Excess reagents are neutralized with aqueous solutions.

Yield and Purity :

  • Yields range from 55% to 86% , depending on reaction optimization.
  • Purity is enhanced via recrystallization or chromatography.

TAAILs-Catalyzed Alkylation for Scalability

A recent advancement employs tunable aryl alkyl ionic liquids (TAAILs) with iron(III) chloride as a catalyst, enabling scalable synthesis under mild conditions.

Key Advantages :

Parameter Traditional AlCl₃ TAAILs + FeCl₃
Temperature 40–60°C 40–60°C
Catalyst AlCl₃ (1–2 eq) FeCl₃ (10 mol%)
Solvent Organic solvents TAAILs
Yield 55–86% 65–94%

Procedure :

  • Mix benzeneacetic acid derivative, isobutyl halide, and FeCl₃ in TAAILs.
  • Stir at 40–60°C for 4–6 hours.
  • Extract product with organic solvents and purify.

Outcome :

  • TONs (Turnover Numbers) increase significantly at lower catalyst loadings.

Mixed Catalyst Systems for Enhanced Control

FeCl₃/AlCl₃ Synergy

A Chinese patent describes a mixed catalyst system (FeCl₃ and AlCl₃) to suppress side reactions and improve selectivity.

Reaction Setup :

  • Catalysts : FeCl₃ (0.75 mol) + AlCl₃ (0.5 mol) in benzene.
  • Temperature : 0–5°C (initial stages) → 0–5°C (reaction) → Room temperature (quenching).
  • Yield : 86% with 97.8% purity after distillation.

Advantages :

  • Reduced byproduct formation due to moderated Lewis acidity.
  • Compatible with industrial-scale production.

Alternative Approaches

Sodium Hydride-Mediated Alkylation

A less common method uses sodium hydride (NaH) and dimethylformamide (DMF) to generate alkylating intermediates.

Steps :

  • Base Activation : NaH deprotonates benzeneacetic acid derivatives to form enolates.
  • Alkylation : React with isobutyl bromide or analogs.
  • Saponification : Hydrolyze ester intermediates to the carboxylic acid.

Limitations :

  • Low Yield : ~55% due to side reactions (e.g., over-alkylation).
  • Safety Concerns : NaH is highly reactive and pyrophoric.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity Scalability
AlCl₃-Catalyzed AlCl₃ 40–60°C 55–86% >95% Moderate
TAAILs + FeCl₃ FeCl₃ (10%) 40–60°C 65–94% >95% High
FeCl₃/AlCl₃ Mixed FeCl₃/AlCl₃ 0–5°C → RT 86% 97.8% Industrial
NaH-Mediated NaH 20°C ~55% 85% Low

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst for halogenation; nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management
Ibuprofen is primarily used for pain relief in conditions such as arthritis, menstrual cramps, headaches, and muscle aches. Its mechanism of action involves inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain .

1.2 Anti-Inflammatory Effects
The anti-inflammatory effects of ibuprofen make it a common choice for treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. Studies have shown that ibuprofen effectively reduces joint swelling and pain associated with these conditions .

1.3 Antipyretic Properties
Ibuprofen is also effective in reducing fever. It acts on the hypothalamus to lower body temperature during febrile states, making it a common over-the-counter medication for children and adults alike .

Research Applications

2.1 Studies on Drug Interactions
Research has examined the interactions between ibuprofen and other medications. For instance, combining ibuprofen with paracetamol has been shown to enhance analgesic effects without significant additional side effects .

2.2 Role in Cancer Research
Recent studies have investigated the potential role of ibuprofen in cancer treatment due to its anti-inflammatory properties. Some research suggests that NSAIDs may reduce the risk of certain cancers by inhibiting COX enzymes involved in tumor progression .

Industrial Applications

3.1 Pharmaceutical Formulations
Ibuprofen is used in various pharmaceutical formulations, including tablets, capsules, and topical gels. Its formulation requires careful consideration of solubility and stability to ensure effective delivery to patients .

3.2 Development of Water-Soluble Complexes
Innovative approaches have explored the creation of water-soluble complexes of ibuprofen to enhance its bioavailability. For example, combining ibuprofen with polymers such as polyvinylpyrrolidone has been shown to improve its solubility in aqueous solutions, facilitating its use in injectable formulations .

Case Studies

Study Objective Findings
Study on Ibuprofen Efficacy in ArthritisEvaluate pain relief in arthritis patientsSignificant reduction in pain scores compared to placebo after 4 weeks of treatment
Combination Therapy with ParacetamolAssess safety and efficacy of combined analgesicsEnhanced pain relief with minimal side effects noted in clinical trials
Investigation into Cancer Risk ReductionExamine NSAIDs' role in cancer preventionSuggestive evidence that regular NSAID use may lower colorectal cancer risk

Mechanism of Action

The mechanism of action of Alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations

Ibuprofen (alpha-Methyl-4-(2-methylpropyl)benzeneacetic Acid)
  • Structure : Isobutyl group at the para (4-) position .
  • Physicochemical Properties : White crystalline powder, melting point 75–78°C , practically insoluble in water .
  • Pharmacology: Non-selective COX-1/COX-2 inhibitor, widely used as an NSAID for pain and inflammation .
  • Toxicity : Targets kidneys at high doses .
alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid
  • Structure : Isobutyl group at the ortho (2-) position .
  • Physicochemical Properties : Similar molecular weight (206.28 g/mol) but distinct solubility and melting point due to altered crystal packing from ortho substitution.
  • Pharmacology: Limited data, but ortho substitution may reduce COX inhibition efficacy compared to para analogs due to steric hindrance .

Key Difference : Para-substitution (ibuprofen) optimizes steric alignment for COX binding, whereas ortho-substitution may hinder target engagement .

Functional Group Modifications

alpha-Hydroxy-alpha-methyl-4-(2-methylpropyl)benzeneacetic Acid (Hydroxy-Ibuprofen)
  • Structure : Introduces a hydroxyl group at the α-position .
  • Impact : Enhances solubility but reduces metabolic stability due to increased polarity. Used as an ibuprofen impurity and metabolite .
Benzeneacetic Acid, 2-Methylbutyl Ester
  • Structure : Ester derivative with a 2-methylbutyl group (CAS 61295-54-3) .
  • Impact : Esterification improves lipophilicity and oral bioavailability but requires hydrolysis to the active acid form .

Substituted Derivatives in NSAIDs

Several NSAIDs share the α-methyl benzeneacetic acid core but differ in substituents (Table 1):

Compound Substituent Position/Type Key Properties Reference
Fenoprofen 3-phenoxy Lower gastrointestinal toxicity; used for arthritis
Ketoprofen 3-benzoyl Enhanced COX-2 selectivity; topical application
Carprofen 6-chloro-carbazole Veterinary use; dual COX/5-LOX inhibition
Target Compound 2-isobutyl Underexplored pharmacological profile; potential for unique target interaction

Physicochemical and Pharmacokinetic Data

Table 2 : Comparative Analysis of Key Parameters

Parameter Target Compound Ibuprofen Hydroxy-Ibuprofen Fenoprofen
Molecular Weight 206.28 g/mol 206.28 g/mol 222.27 g/mol 242.23 g/mol
Substituent Position Ortho (2-) Para (4-) Para (4-) Meta (3-phenoxy)
Water Solubility Low (structural inference) <1 mg/mL Moderate Low
Biological Activity Unknown COX inhibition Metabolite COX inhibition
Melting Point Not reported 75–78°C Not reported 77–80°C

Research Findings and Implications

Synthetic Accessibility : The target compound’s ortho-substitution may require specialized synthetic routes, such as directed ortho-metalation, compared to para-substituted ibuprofen .

Biological Activity : Ortho-substituted analogs generally show reduced NSAID activity due to poor alignment with COX active sites, as seen in m- and o-ibuprofen isomers .

Biological Activity

Alpha-Methyl-2-(2-methylpropyl)benzeneacetic Acid, also known as a derivative of benzeneacetic acid, has garnered interest in the scientific community due to its potential biological activities. This article explores the compound's biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzene ring substituted with both a methyl group and a 2-methylpropyl group. This unique substitution pattern influences its chemical reactivity and biological activity, distinguishing it from other similar compounds such as 2-Phenylpropionic Acid and α-Phenylpropionic Acid.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. It is believed to modulate the activity of specific enzymes and receptors, leading to physiological effects. The exact molecular targets can vary based on the context of use, including therapeutic applications in medicine.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound may possess anti-inflammatory and analgesic properties. These effects are particularly relevant in the context of pain management and inflammatory conditions. The compound has been explored for its potential therapeutic applications similar to those of well-known nonsteroidal anti-inflammatory drugs (NSAIDs).

Toxicological Profile

The compound's safety profile has been assessed through various studies. Key findings include:

  • Acute Toxicity : Classified as Category 4 (oral) based on toxicity assessments.
  • Skin and Eye Irritation : It has been identified as an irritant but non-sensitizing in guinea pig studies.
  • Aquatic Toxicity : Exhibits varying levels of toxicity to aquatic organisms, with an LC50 of 173 mg/L for Lepomis macrochirus and an EC50 of 35.79 mg/L for Daphnia magna .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

CompoundStructure CharacteristicsNotable Biological Activity
This compoundMethyl and 2-methylpropyl substitutionsAnti-inflammatory, analgesic potential
2-Phenylpropionic AcidLacks the 2-methylpropyl groupKnown NSAID with anti-inflammatory effects
Hydratropic AcidDifferent substitution patternAntimicrobial properties

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing α-methyl-4-(2-methylpropyl)benzeneacetic acid (Ibuprofen) in laboratory settings?

  • Methodology : The most common synthesis involves a 3-step process:

Friedel-Crafts acylation of isobutylbenzene with acetic anhydride to form 4-isobutylacetophenone .

Darzens condensation with ethyl chloroacetate to yield an intermediate glycidic ester.

Hydrolysis and decarboxylation under acidic conditions to obtain racemic Ibuprofen .

  • Critical Considerations : Monitor reaction temperature (<5°C during acylation) to avoid side products. Validate purity via HPLC (C18 column, mobile phase: 0.1% H3PO4/acetonitrile 60:40) .

Q. How can the purity and structural identity of synthesized Ibuprofen be rigorously characterized?

  • Analytical Techniques :

  • Melting Point : 75–78°C (deviations >2°C indicate impurities) .
  • FT-IR : Confirm carboxylate (C=O stretch at 1705–1720 cm⁻¹) and aromatic (C-H bend at 750–780 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Key signals include δ 3.7 ppm (methine proton, CH(CH3)COOH) and δ 1.8 ppm (isobutyl methyl groups) .
    • Data Interpretation : Cross-validate with reference spectra from pharmacopeial standards (USP/EP) .

Q. What are the optimal conditions for detecting Ibuprofen in complex biological matrices (e.g., plasma, urine)?

  • Extraction : Liquid-liquid extraction (LLE) using dichloromethane at pH 2–3 .
  • Detection :

  • GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 206 (molecular ion) and 161 (base peak) .
  • HPLC-UV : λ = 220 nm, retention time ~8.2 min (C18 column, 0.01 M phosphate buffer:acetonitrile = 55:45) .

Advanced Research Questions

Q. How can enantiomeric resolution of Ibuprofen be achieved, and what are the implications for pharmacokinetic studies?

  • Chiral Chromatography : Use a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with n-hexane:ethanol:trifluoroacetic acid (90:10:0.1) at 1.0 mL/min .
  • Pharmacokinetic Impact : The (S)-(+)-enantiomer exhibits 100-fold higher COX-1/COX-2 inhibition than (R)-(-)-form. Monitor plasma half-life differences (e.g., (S)-form t½ = 2.5 hrs vs. (R)-form t½ = 1.8 hrs) .

Q. What experimental strategies resolve contradictions in reported metabolic pathways of Ibuprofen?

  • In Vitro Models : Incubate with human liver microsomes (HLMs) and CYP2C9 inhibitors (e.g., sulfaphenazole) to isolate primary vs. secondary oxidation pathways .
  • Mass Spectrometry Imaging (MSI) : Map spatial distribution of hydroxylated metabolites (e.g., 2-hydroxyibuprofen) in tissue sections to confirm hepatic vs. renal clearance .

Q. How does the crystalline polymorphism of Ibuprofen affect its stability under accelerated degradation conditions?

  • Stress Testing : Expose to 40°C/75% RH for 28 days. Monitor polymorphic transitions (Form I → Form II) via PXRD (diffraction peaks at 6.2°, 12.4°, 16.8° 2θ) .
  • Kinetic Analysis : Apply the Avrami-Erofe’ev model to quantify crystallization rates under varying humidity .

Q. What computational methods predict the solubility and bioavailability of Ibuprofen derivatives?

  • Molecular Dynamics (MD) : Simulate solvation free energy in water/octanol systems using AMBER force fields .
  • QSAR Models : Correlate logP values (e.g., Ibuprofen logP = 3.5) with intestinal absorption rates (Caco-2 permeability assays) .

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